molecular formula C23H13Cl2N3O2 B14761603 (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide

(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide

Cat. No.: B14761603
M. Wt: 434.3 g/mol
InChI Key: WRDKBSLEHFRKGG-PTNGSMBKSA-N
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Description

(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a furan ring substituted with dichlorophenyl, and a quinoline moiety. Its structural complexity and functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with dichlorophenyl. This can be achieved through a Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.

Next, the cyano group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the furan derivative with a cyanide source, such as sodium cyanide, under basic conditions. The resulting intermediate is then coupled with quinoline-8-amine through a condensation reaction, forming the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and quinoline moiety are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the furan ring and dichlorophenyl group may facilitate interactions with cellular membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide
  • (2Z)-2-cyano-3-[5-(2,5-difluorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide
  • (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-8-yl)prop-2-enamide

Uniqueness

The uniqueness of (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of both the cyano group and quinoline moiety provides a distinct reactivity profile, making it a valuable compound for various chemical and biological applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C23H13Cl2N3O2

Molecular Weight

434.3 g/mol

IUPAC Name

(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

InChI

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11-

InChI Key

WRDKBSLEHFRKGG-PTNGSMBKSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2

Origin of Product

United States

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